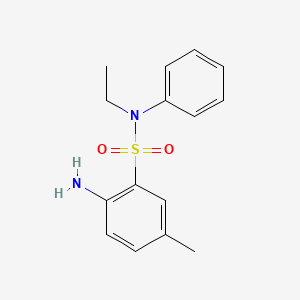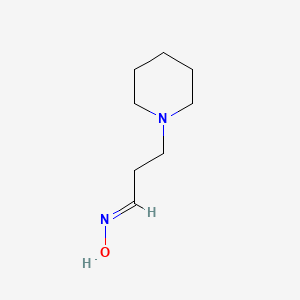
(2-Bromo-4-pyridinyl)-3-pyridinyl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-pyridinyl)-3-pyridinyl-methanone is an organic compound that features a bromine atom attached to a pyridine ring, which is further connected to another pyridine ring via a methanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-pyridinyl)-3-pyridinyl-methanone typically involves the bromination of pyridine derivatives followed by coupling reactions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom into the pyridine ring. The subsequent coupling reaction with another pyridine derivative can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4-pyridinyl)-3-pyridinyl-methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
(2-Bromo-4-pyridinyl)-3-pyridinyl-methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical compounds and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromo-4-pyridinyl)-3-pyridinyl-methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromo-4-pyridinyl)boronic acid: Another brominated pyridine derivative used in cross-coupling reactions.
2-Bromo-4-boc pyridine: A compound with a similar brominated pyridine structure but with a different functional group.
Uniqueness
(2-Bromo-4-pyridinyl)-3-pyridinyl-methanone is unique due to its dual pyridine rings connected via a methanone group, which imparts distinct chemical reactivity and potential biological activity compared to other brominated pyridine derivatives .
Eigenschaften
CAS-Nummer |
260417-56-9 |
|---|---|
Molekularformel |
C11H7BrN2O |
Molekulargewicht |
263.09 g/mol |
IUPAC-Name |
(2-bromopyridin-4-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C11H7BrN2O/c12-10-6-8(3-5-14-10)11(15)9-2-1-4-13-7-9/h1-7H |
InChI-Schlüssel |
IOVJKGWSRSFDRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)C2=CC(=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one](/img/structure/B13793070.png)





